![molecular formula C26H22N4O7 B2948136 N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide CAS No. 899902-07-9](/img/no-structure.png)

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

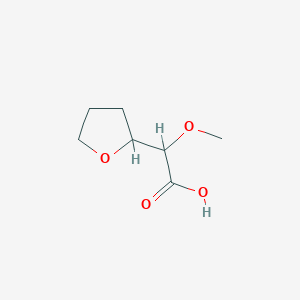

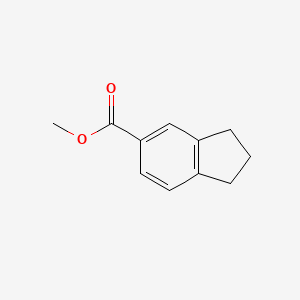

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a useful research compound. Its molecular formula is C26H22N4O7 and its molecular weight is 502.483. The purity is usually 95%.

BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide and its derivatives are subjects of research due to their potential in various biological applications. A noteworthy study involves the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, exhibiting significant psychotropic, anti-inflammatory, and cytotoxic activities. These compounds have shown a marked sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and antimicrobial actions. Such activities suggest their potential as therapeutic agents in treating inflammation, cancer, and microbial infections, highlighting the importance of structural characteristics and physicochemical parameters in biological activities (Zablotskaya et al., 2013).

Antitumor Activity

Further research on quinazolinone derivatives, closely related to N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide, indicates significant antitumor activity. A study by Al-Suwaidan et al. (2016) revealed that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibit broad-spectrum antitumor activity, demonstrating potency against CNS, renal, and breast cancer cell lines. This research underscores the potential of these compounds in developing new cancer therapies, particularly by inhibiting EGFR-TK and B-RAF kinase, which are crucial in the growth of melanoma and other cancers (Al-Suwaidan et al., 2016).

Pro-Drug Applications

Another interesting application is the use of nitrofuranylmethyl derivatives, such as 5-nitrofuran-2-ylmethyl group, as potential bioreductively activated pro-drug systems. These compounds are designed to release therapeutic drugs selectively in hypoxic solid tumors, offering a targeted approach to cancer treatment. The study by Berry et al. (1997) on the synthesis and properties of these derivatives provides insights into their potential as pro-drugs, aiming for selective drug release in tumor environments while minimizing effects on healthy tissues (Berry et al., 1997).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1,3-benzodioxole with 3-(1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "1,3-benzodioxole", "3-(1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 1,3-benzodioxole in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine).", "Step 2: Add 3-(1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl chloride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain the desired compound, N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide." ] } | |

CAS RN |

899902-07-9 |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide |

Molecular Formula |

C26H22N4O7 |

Molecular Weight |

502.483 |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |

InChI |

InChI=1S/C26H22N4O7/c31-24(27-14-17-8-9-22-23(13-17)37-16-36-22)10-11-28-25(32)20-6-1-2-7-21(20)29(26(28)33)15-18-4-3-5-19(12-18)30(34)35/h1-9,12-13H,10-11,14-16H2,(H,27,31) |

InChI Key |

UXXAVTPEMPOSDU-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2948054.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride](/img/structure/B2948055.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2948062.png)

![2-[(E)-but-2-enyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2948065.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2948071.png)

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-ynamide](/img/structure/B2948075.png)